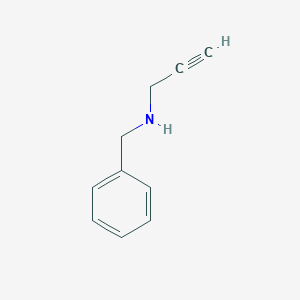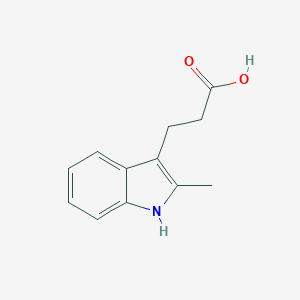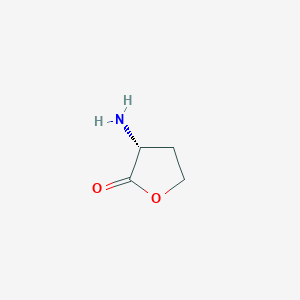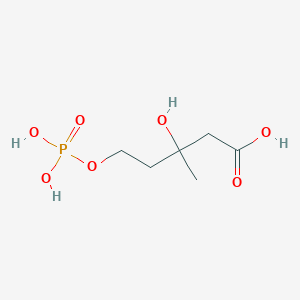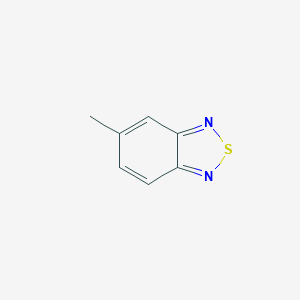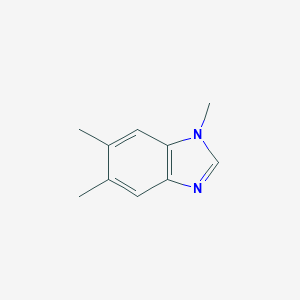
Bromure de bis(triphénylphosphonium)éthane-1,2-diyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diylbis(triphenylphosphonium) bromide: is a chemical compound with the molecular formula C38H34Br2P2 and a molecular weight of 712.43 g/mol . It is also known by other names such as Dimethylenebis(triphenylphosphonium) dibromide and Ethylenebis(triphenylphosphonium bromide) . This compound is characterized by its hygroscopic nature and high melting point of 317-320°C .
Applications De Recherche Scientifique
Ethane-1,2-diylbis(triphenylphosphonium) bromide has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethane-1,2-diylbis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with 1,2-dibromoethane . The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production methods for Ethane-1,2-diylbis(triphenylphosphonium) bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethane-1,2-diylbis(triphenylphosphonium) bromide undergoes various types of chemical reactions, including substitution and oxidation reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as or .
Oxidation Reactions: These reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonium salts , while oxidation reactions can produce phosphine oxides .
Mécanisme D'action
The mechanism by which Ethane-1,2-diylbis(triphenylphosphonium) bromide exerts its effects involves its ability to interact with biological membranes and mitochondria . The compound’s lipophilic triphenylphosphonium groups facilitate its accumulation within the mitochondrial matrix , where it can influence mitochondrial function and cellular energy production . This targeting ability makes it a valuable tool in studies of mitochondrial physiology and pathology .
Comparaison Avec Des Composés Similaires
Ethane-1,2-diylbis(triphenylphosphonium) bromide can be compared with other similar compounds such as:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Phenyltrimethylphosphonium bromide
These compounds share similar phosphonium cation structures but differ in their alkyl substituents . Ethane-1,2-diylbis(triphenylphosphonium) bromide is unique due to its ethylene bridge , which imparts distinct chemical properties and biological activities .
Propriétés
Numéro CAS |
1519-45-5 |
|---|---|
Formule moléculaire |
C38H34BrP2+ |
Poids moléculaire |
632.5 g/mol |
Nom IUPAC |
triphenyl(2-triphenylphosphaniumylethyl)phosphanium;bromide |
InChI |
InChI=1S/C38H34P2.BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+2;/p-1 |
Clé InChI |
CHRKHMGMGKEAAN-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
| 1519-45-5 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



